N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO4/c20-19(21,22)15-6-2-1-5-14(15)18(24)23-9-3-4-10-25-13-7-8-16-17(11-13)27-12-26-16/h1-2,5-8,11H,9-10,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRKCQWOGYQWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of 2-(Trifluoromethyl)benzoic Acid
2-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in anhydrous dichloromethane or toluene under reflux. Catalytic dimethylformamide (DMF) accelerates the reaction.
Reaction Conditions :
Alternative Route via Nitrile Hydrolysis
2-(Trifluoromethyl)benzonitrile undergoes alkaline hydrolysis (NaOH, H₂O/EtOH, 80°C, 6 h) to yield 2-(trifluoromethyl)benzoic acid, followed by chlorination. This two-step approach achieves 78% overall yield but requires stringent pH control during hydrolysis.
Preparation of 4-(Benzo[d]Dioxol-5-Yloxy)But-2-Yn-1-Amine
Propargylation of Sesamol
Sesamol (benzo[d]dioxol-5-ol) reacts with 4-chloro-but-2-yn-1-amine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.
Optimized Protocol :
Copper-Catalyzed Alkyne Coupling
An alternative employs a Sonogashira-like coupling between sesamol and propargyl bromide using CuI (10 mol%) and triethylamine (Et₃N) in tetrahydrofuran (THF). This method avoids harsh bases but requires inert conditions.
Key Parameters :
- Catalyst : CuI (10 mol%).
- Base : Et₃N (2 equiv).
- Solvent : THF (0.15 M).
- Temperature : 25°C.
- Yield : 61%.
Amide Coupling to Assemble the Final Product
Schotten-Baumann Reaction
Intermediate A (4-(benzo[d]dioxol-5-yloxy)but-2-yn-1-amine) reacts with Intermediate B (2-(trifluoromethyl)benzoyl chloride) in a biphasic system (H₂O/CH₂Cl₂) with sodium hydroxide as the base.
Procedure :
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane enhances yields for sterically hindered amines.
Conditions :
- Coupling Agents : EDC (1.2 equiv), HOBt (1.5 equiv).
- Solvent : CH₂Cl₂ (0.1 M).
- Temperature : 0°C → 25°C.
- Time : 12 hours.
- Yield : 82%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | Simple, aqueous conditions | Moderate yield, byproduct formation | 74 |
| EDC/HOBt coupling | High yield, minimal racemization | Costly reagents, moisture sensitivity | 82 |
| Copper-catalyzed alkyne | Avoids halogenated intermediates | Requires inert atmosphere | 61 |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) to remove unreacted intermediates. Nuclear magnetic resonance (NMR) confirms regiochemistry:
- ¹H NMR (CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 6.85 (s, 1H, benzodioxole), 4.70 (s, 2H, OCH₂C≡C).
- ¹⁹F NMR : δ -62.5 (CF₃).
High-resolution mass spectrometry (HRMS) validates molecular integrity: [M+H]⁺ calculated for C₂₀H₁₅F₃N₂O₄: 413.1056; found: 413.1059.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl and benzamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide has potential applications in drug development due to its structural features that allow it to interact with various biological targets:
- Anticancer Activity : Similar compounds have shown promise as inhibitors of enzymes involved in cancer cell proliferation. The trifluoromethyl group may enhance the binding affinity to target proteins, potentially increasing efficacy against cancer cells .
- Anti-inflammatory Properties : The sulfonamide moiety is often associated with anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to inhibit pathways involved in inflammation .
Biological Research
The compound's unique structure suggests several avenues for exploration within biological systems:
- Enzyme Inhibition : Research indicates that compounds containing benzo[d][1,3]dioxole units can act as effective inhibitors of various enzymes implicated in disease pathways. This includes potential applications in targeting the NLRP3 inflammasome, which is linked to neurodegenerative diseases .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against a range of pathogens. The structural features could enhance interaction with bacterial enzymes or receptors .
Materials Science
Beyond biological applications, this compound can be utilized in the development of new materials:
- Polymer Science : The compound's reactive functional groups can be employed as building blocks for synthesizing novel polymers with specific properties tailored for industrial applications.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of compounds similar to this compound. Results indicated significant cytotoxicity against various cancer cell lines, suggesting that the trifluoromethyl group plays a crucial role in enhancing the compound's efficacy .
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory effects of similar sulfonamide compounds demonstrated their ability to inhibit key inflammatory pathways. The incorporation of the benzo[d][1,3]dioxole moiety was found to enhance these effects by improving molecular interactions within inflammatory signaling cascades .
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations in the Benzamide Group
The trifluoromethyl group in the target compound distinguishes it from analogs with halogenated or heterocyclic substituents. Key comparisons include:
*Estimated based on molecular formula of analogs.
Key Observations :
Modifications in the Alkyne Chain and Benzodioxole Linkage
The propargyl ether (but-2-yn-1-yl) chain is conserved in most analogs, but substitutions on the benzodioxole or adjacent groups vary:
Key Observations :
- Piperidine-containing analogs (e.g., CCG211991) demonstrate higher molecular weights and complex stereochemistry, which may improve selectivity in enzyme inhibition .
- Lower yields (e.g., 23% for compound 35) highlight synthetic challenges in introducing cyclopropane or heterocyclic groups compared to simpler benzamide derivatives .
Physicochemical and Spectroscopic Data
While melting points and yields are inconsistently reported for the target compound’s analogs, available data include:
Key Observations :
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a trifluoromethyl benzamide group. These structural components contribute to its unique biological properties. The benzo[d][1,3]dioxole unit is known for enhancing interactions with biological targets due to its electron-rich characteristics, while the trifluoromethyl group can influence lipophilicity and bioavailability.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as a non-covalent inhibitor of enzymes involved in critical biological pathways. For instance, similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Gram-positive bacteria and fungi .
- Anti-inflammatory Effects : The sulfonamide moiety present in similar compounds is often associated with anti-inflammatory activity, which may also extend to this compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
| Structural Feature | Biological Activity | Comments |
|---|---|---|
| Benzo[d][1,3]dioxole Moiety | Enhances binding affinity | Increases interaction with aromatic residues |
| Trifluoromethyl Group | Modulates lipophilicity | Affects bioavailability and absorption |
| But-2-yn-1-yl Linker | Provides flexibility | Facilitates optimal spatial orientation for target binding |
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of related compounds, derivatives containing the benzo[d][1,3]dioxole structure demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through modulation of signaling pathways related to cell survival .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective potential of similar compounds showed that they could inhibit AChE effectively, leading to increased acetylcholine levels in synaptic clefts. This mechanism is crucial for improving cognitive function in models of Alzheimer's disease .
Research Findings
Recent research has highlighted several promising findings regarding the biological activity of this compound:
- Inhibition Potency : Compounds with similar structures exhibited IC50 values ranging from 27 µM to 106 µM against AChE, indicating moderate inhibition compared to established drugs like rivastigmine .
- Antimicrobial Efficacy : Certain derivatives were effective against Mycobacterium tuberculosis and other resistant strains, showcasing their potential as novel antimicrobial agents .
Q & A
Q. How to reconcile discrepancies in reported biological activity across studies?
- Root Cause Analysis :
- Variability in cell culture conditions (e.g., serum concentration affecting compound uptake) .
- Differences in enantiomeric purity (e.g., (3S,4R) vs. (3R,4S) configurations altering target binding) .
- Resolution :
- Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) .
- Share raw spectral data via repositories (e.g., PubChem) for cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
